3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(4-aminophenyl)-2-oxopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4H,5,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHSKFOBSJSYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-41-9 | |

| Record name | NSC47537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride typically involves the reaction of 4-nitroacetophenone with a suitable reducing agent to form 4-aminoacetophenone. This intermediate is then subjected to a condensation reaction with glyoxylic acid under acidic conditions to yield the target compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the 2-oxopropanoic acid moiety can participate in nucleophilic or electrophilic reactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 6296-41-9

- Molecular Formula: C₉H₁₀ClNO₃

- Molecular Weight : 215.63 g/mol

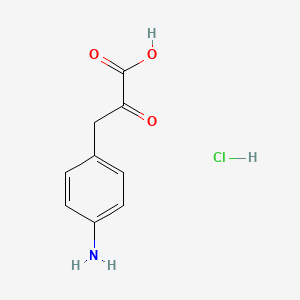

- Structure: Features a 4-aminophenyl group linked to a 2-oxopropanoic acid backbone, with a hydrochloride salt. Key functional groups include an aromatic amine, a ketone, and a carboxylic acid (Figure 1).

Properties and Applications :

The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The aromatic amine may facilitate interactions with biological targets, while the ketone and carboxylic acid groups offer sites for chemical modifications .

Comparison with Structurally Similar Compounds

3-(4-Acetylphenyl)-2-aminopropanoic Acid Hydrochloride

4-Aminocinnamic Acid Hydrochloride

5-(4-Aminophenyl)Furan-2-carboxylic Acid Methyl Ester

- CAS : 52939-06-7

- Formula: C₁₂H₁₁NO₃

- MW : 217.22 g/mol

- Key Differences: Replaces the oxopropanoic acid with a furan-carboxylic acid ester.

- The methyl ester group increases lipophilicity, improving membrane permeability .

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

| Compound | CAS Number | Functional Groups | Key Structural Features | Solubility (Water) |

|---|---|---|---|---|

| 3-(4-Aminophenyl)-2-oxopropanoic acid HCl | 6296-41-9 | Amine, Ketone, Carboxylic acid | Hydrochloride salt; planar ketone | High (HCl salt) |

| 4-Aminocinnamic acid HCl | 54057-95-3 | Amine, Acrylic acid | Conjugated double bond | Moderate |

| 3-(4-Acetylphenyl)-2-aminopropanoic acid HCl | 1360436-95-8 | Acetyl, Amine, Carboxylic acid | Bulky acetyl group | Moderate |

| 5-(4-Aminophenyl)furan-2-carboxylic acid methyl ester | 52939-06-7 | Amine, Furan, Ester | Lipophilic ester; aromatic furan | Low |

Stability and Reactivity Considerations

- Oxidative Stability : The aromatic amine in the target compound may render it susceptible to oxidation, requiring storage under inert conditions.

- pH Sensitivity : The carboxylic acid group (pKa ~2.5) and amine (pKa ~4.5) dictate solubility and ionization in physiological conditions .

- Comparative Reactivity: The acrylic acid chain in 4-aminocinnamic acid HCl undergoes photodimerization under UV light, unlike the ketone-containing target compound .

Biological Activity

3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride, often referred to as a derivative of amino acids, has garnered attention in the scientific community due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and is being explored for its therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride is . The presence of an amino group and a ketone functional group contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, including liver carcinoma and colon cancer cells. For instance, it has been shown to exert significant cytotoxic effects against HepG2 liver cancer cells with an IC50 value indicating effective growth inhibition .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to reduced synthesis of inflammatory mediators, suggesting potential anti-inflammatory properties.

The mechanism by which 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride exerts its biological effects is primarily through interaction with target enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the oxo group may participate in further interactions that stabilize enzyme-substrate complexes. This dual action enhances its potential as a therapeutic agent.

Study 1: Anticancer Activity

In a study evaluating various quinoxaline derivatives, 3-(4-Aminophenyl)-2-oxopropanoic acid hydrochloride was synthesized and tested against HepG2 cells. The results indicated over 50% growth inhibition at certain concentrations, highlighting its potential as an anticancer agent .

Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The findings suggested that the compound could effectively reduce enzyme activity, thereby lowering inflammatory responses in vitro.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Target | Effect | IC50/Other Metrics |

|---|---|---|---|

| Anticancer | HepG2 | Growth inhibition | >50% at specific doses |

| Enzyme Inhibition | COX enzymes | Reduced activity | Significant reduction |

| Anti-inflammatory | Various | Decreased inflammatory markers | Not specified |

Q & A

Q. What synthetic routes are optimal for preparing 3-(4-aminophenyl)-2-oxopropanoic acid hydrochloride, and how do reaction conditions influence yield?

Answer: Synthesis typically involves oxidation or condensation reactions. For example, oxidation of 3-(4-aminophenyl)-2-hydroxypropanoic acid derivatives using chromium trioxide in acetic acid or potassium permanganate in aqueous solutions can yield the ketone backbone . Reaction conditions (e.g., solvent polarity, temperature) significantly impact intermediates and final product purity. For instance, acidic conditions stabilize the hydrochloride salt, while excessive heat may degrade the aminophenyl group. Optimization requires systematic variation of parameters (e.g., pH, stoichiometry) with monitoring via HPLC or NMR .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

Answer: Stability studies involve:

- Thermogravimetric Analysis (TGA): To assess decomposition temperatures.

- pH-dependent UV-Vis Spectroscopy: Monitoring absorbance shifts to detect protonation/deprotonation of the aminophenyl group.

- Ion Mobility Spectrometry (IMS): To study gas-phase clustering behavior, e.g., sodium ion adducts (ΔrH° ≈ 201 kJ/mol) .

Data should be cross-validated with computational models (e.g., DFT) to predict bond dissociation energies .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Identifies trace impurities via exact mass matching.

- Reverse-Phase HPLC with Diode Array Detection (DAD): Separates and quantifies degradation products (e.g., hydrolyzed derivatives) .

- Ion Chromatography: Detects inorganic impurities (e.g., residual chloride ions) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity or solubility?

Answer:

- Quantum Chemical Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications to the aminophenyl or ketopropanoic acid moieties .

- Molecular Dynamics (MD) Simulations: Model solvation dynamics to optimize solubility (e.g., salt formation with counterions) .

- Machine Learning (ML): Train models on existing datasets to predict pharmacokinetic parameters (e.g., logP) .

Q. How should researchers resolve contradictions in thermodynamic data (e.g., enthalpy of ion clustering) reported across studies?

Answer:

- Meta-Analysis: Compare experimental setups (e.g., CIDC vs. equilibrium methods) to identify systematic biases .

- Calibration with Reference Compounds: Use alanine or similar standards to normalize clustering enthalpy measurements .

- Collaborative Reproducibility Studies: Replicate conflicting experiments under identical conditions to isolate variables (e.g., solvent purity) .

Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction pathways for this compound?

Answer:

- Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., catalyst loading, temperature) and identify interactions .

- High-Throughput Screening (HTS): Use automated platforms to test hundreds of reaction conditions in parallel .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. How can researchers validate the environmental safety of this compound during disposal or accidental release?

Answer:

- Ecotoxicity Assays: Test biodegradability (OECD 301) and aquatic toxicity (e.g., Daphnia magna assays) .

- Fate and Transport Modeling: Simulate hydrolysis pathways and soil adsorption coefficients using software like EPI Suite .

- Life Cycle Assessment (LCA): Quantify environmental impacts from synthesis to disposal .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental results in reaction mechanisms?

Answer:

- Hybrid QM/MM Approaches: Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects .

- Error Analysis in DFT: Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess prediction reliability .

- Experimental Controls: Include known reaction benchmarks to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.